Pitavastatin Ethyl Ester

Description

Contextualization within Statin Research Landscape

Statins are a class of drugs that inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. researchgate.netnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical rate-limiting step in the biosynthesis of cholesterol in the liver. researchgate.net By competitively inhibiting this enzyme, statins decrease hepatic cholesterol synthesis, which in turn leads to an upregulation of low-density lipoprotein (LDL) receptors and increased clearance of LDL-cholesterol from the circulation. researchgate.net The development of statins began with the isolation of mevinolin (later known as lovastatin) from the fungus Aspergillus terreus in 1976. nih.gov Subsequently, a series of synthetic statins were developed, including pitavastatin (B1663618). researchgate.net

Pitavastatin is a potent synthetic statin characterized by a fluorinated phenyl group and a quinoline (B57606) ring structure. researchgate.netresearchgate.net It is recognized for its significant efficacy in lowering LDL-cholesterol. nih.govresearchgate.net Within the extensive field of statin research, various derivatives and metabolites are studied to understand their properties, stability, and analytical profiles. Pitavastatin Ethyl Ester is one such compound, representing an esterified form of the active pitavastatin acid. It serves as a crucial reference standard and research compound in analytical method development, quality control applications, and stability studies for pitavastatin. synzeal.com

Significance of Ester Forms in Drug Discovery and Development Pathways

Esterification, the process of forming an ester, typically increases the lipophilicity (fat-solubility) of a compound. numberanalytics.comscirp.org This enhanced lipophilicity can facilitate the drug's absorption across biological membranes, such as the intestinal wall. wisdomlib.org Once absorbed, the ester linkage is designed to be cleaved by ubiquitous enzymes in the body called esterases, releasing the active carboxylic acid form of the drug in a controlled manner. numberanalytics.comscirp.org This strategy allows for improved absorption, targeted delivery, and potentially enhanced therapeutic efficacy. numberanalytics.comnumberanalytics.com The use of ester prodrugs is a well-established principle in drug design, with a significant percentage of modern therapeutics being administered in this form to optimize their pharmacokinetic properties. jns.edu.af

Scope and Academic Focus of the Research Outline

This article provides a focused examination of the chemical compound this compound from a scientific research perspective. The content is strictly limited to its context within the landscape of statin research and the role of ester forms in pharmaceutical science. The discussion will adhere to the specified outline, presenting detailed research findings and chemical data. This document intentionally excludes clinical data, such as dosage or administration information, and does not discuss safety or adverse effect profiles. The primary objective is to deliver an authoritative and scientifically accurate overview based on its applications in chemical and biological research.

Detailed Research Findings

This compound is primarily utilized as a reference material and an impurity standard in the context of the pharmaceutical manufacturing and analysis of Pitavastatin. synzeal.com Its characterization is essential for developing and validating analytical methods to ensure the quality and purity of the active pharmaceutical ingredient. synzeal.comcleanchemlab.com

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

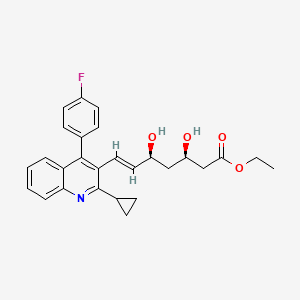

| Chemical Name | Ethyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | synzeal.comsimsonpharma.com |

| Synonyms | This compound; (3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid ethyl ester | simsonpharma.comsynthinkchemicals.com |

| CAS Number | 167073-19-0 | simsonpharma.comsynthinkchemicals.com |

| Molecular Formula | C27H28FNO4 | simsonpharma.comsynthinkchemicals.comsynthinkchemicals.com |

| Molecular Weight | 449.51 g/mol | synthinkchemicals.comsynthinkchemicals.com |

Research on related compounds, such as Pitavastatin 5-Oxo Ethyl Ester, further supports the development of comprehensive analytical profiles for Pitavastatin and its potential degradation products or metabolic intermediates. cleanchemlab.com These related substances are crucial for stability-indicating assays and for optimizing manufacturing processes to minimize impurity levels.

Compound Reference Table

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20-21,30-31H,2,7-8,15-16H2,1H3/b14-13+/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUQAXOHCVNUMX-SVKRATOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetic and Metabolic Profiling of Pitavastatin Ethyl Ester and Its Active Form Preclinical Studies

Preclinical Absorption and Distribution Characteristics

The absorption and distribution of pitavastatin (B1663618) have been characterized in several preclinical species, revealing high bioavailability and significant uptake into the liver, its primary site of action.

Preclinical studies demonstrate that the oral bioavailability of pitavastatin varies significantly among different animal species. Following a single oral administration of 1 mg/kg, the bioavailability was observed to be high in dogs, rats, and rabbits, all exceeding 80%. portico.org In contrast, monkeys exhibited markedly lower bioavailability at just 18%. portico.orgnih.gov This high absorption in most species, with the exception of monkeys, distinguishes pitavastatin from many other statins which typically have low bioavailability due to extensive first-pass metabolism. nih.gov In dogs, rabbits, monkeys, and rats, the peak plasma concentration (Cmax) and the area under the curve (AUC) of pitavastatin increased in a dose-proportional manner. portico.org

Table 1: Oral Bioavailability of Pitavastatin in Different Preclinical Species This table is interactive. Users can sort columns by clicking on the headers.

| Species | Dose (mg/kg) | Bioavailability (%) |

|---|---|---|

| Dog | 1 | >80 |

| Rat | 1 | >80 |

| Rabbit | 1 | >80 |

| Monkey | 1 | 18 |

Data sourced from preclinical studies. portico.org

A defining characteristic of pitavastatin in preclinical models is its high selectivity for the liver, which is the target organ for its cholesterol-lowering effects. nih.gov Following administration in animals, the highest tissue concentrations of pitavastatin are consistently found in the liver. nih.gov Studies in rats showed that unchanged pitavastatin accounted for the majority of the drug-related radioactivity measured in both plasma and various tissues, indicating limited metabolism prior to reaching its site of action. portico.org This preferential distribution to the liver is crucial for its therapeutic efficacy in inhibiting cholesterol synthesis.

Metabolic Transformation Pathways of Pitavastatin (and potential for Ethyl Ester hydrolysis)

While information on the specific hydrolysis of pitavastatin ethyl ester is not detailed in the reviewed preclinical literature, the metabolism of its active form, pitavastatin, is well-documented. The metabolic profile of pitavastatin is distinct among statins, characterized by extensive glucuronidation and minimal involvement of the cytochrome P450 system. This leads to the formation of a major lactone metabolite.

The principal metabolic pathway for pitavastatin is glucuronidation, a process mediated by uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferase (UGT) enzymes in the liver. drugbank.comnih.govclinpgx.org In vitro experiments using human liver microsomes and human UGT-expressing systems have identified UGT1A3 and UGT2B7 as the primary enzymes responsible for the glucuronidation of pitavastatin. drugbank.comnih.govnih.govnih.govfda.gov This conjugation reaction is the initial and rate-limiting step that precedes the formation of its main metabolite. nih.govresearchgate.net

A key feature of pitavastatin's metabolic profile is the minimal role of the cytochrome P450 (CYP) enzyme system, which is a common pathway for the metabolism of many other statins. drugbank.comresearchgate.net Preclinical and in vitro studies have consistently shown that pitavastatin is only marginally metabolized by CYP2C9 and to an even lesser extent by CYP2C8. drugbank.comnih.govnih.govfda.gov Notably, it is not metabolized by the CYP3A4 isoenzyme, a major pathway for drug-drug interactions. researchgate.net This limited involvement of the CYP450 system suggests a lower potential for metabolic drug-drug interactions compared to other statins. researchgate.net The inactive lactone metabolite of pitavastatin also shows no inhibitory effects on CYP2C9- or CYP3A4-mediated metabolism. nih.gov

The major metabolite of pitavastatin found in human plasma is pitavastatin lactone. drugbank.comnih.govnih.govfda.gov The formation of this lactone is a multi-step process. First, the parent pitavastatin molecule undergoes glucuronidation via UGT enzymes to form an ester-type glucuronide conjugate. drugbank.comnih.govfda.gov Following this enzymatic step, the glucuronide conjugate undergoes a subsequent non-enzymatic intramolecular rearrangement, or elimination reaction, which results in the formation of the stable lactone form. nih.govresearchgate.net This pitavastatin lactone can be converted back to the active pitavastatin acid form, establishing a reversible metabolic pathway. researchgate.net

Preclinical Excretion Routes

Following its conversion from the ethyl ester prodrug, pitavastatin is primarily eliminated through the hepatobiliary system. Preclinical studies in various animal models have consistently demonstrated that the main route of excretion is via the feces.

In rats, after a single administration, the predominant portion of the administered dose is recovered in the feces. portico.org This extensive fecal excretion is largely attributable to biliary secretion of the unchanged active compound. researchgate.net A very small amount of the drug is eliminated through the kidneys into the urine. researchgate.net This excretion pattern, with a high percentage of the dose excreted in feces and minimal renal clearance, has been observed to be independent of the route of administration and is not significantly influenced by gender in preclinical models. portico.org

The significant biliary excretion contributes to the enterohepatic circulation of pitavastatin, which prolongs its presence in the body and, consequently, its therapeutic effect. The majority of the compound excreted in the bile is the unchanged active pitavastatin. researchgate.net

Table 1: Preclinical Excretion of Pitavastatin Following Administration

| Animal Model | Primary Excretion Route | Percentage of Dose in Feces | Percentage of Dose in Urine | Key Findings |

|---|---|---|---|---|

| Rats | Fecal | > 93% portico.org | < 5% researchgate.net | Excretion is predominantly via feces, with minimal renal involvement. portico.orgresearchgate.net |

Role of Drug Transporters in Disposition (e.g., OATP1B1)

The disposition of pitavastatin, the active form of this compound, is significantly influenced by drug transporters, particularly those in the liver. These transporters are crucial for the hepatic uptake and subsequent biliary excretion of the drug.

The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key transporter responsible for the uptake of pitavastatin from the blood into hepatocytes. nih.govclinpgx.org This active transport into the liver is a critical step for its therapeutic action and subsequent elimination. In vitro studies have confirmed that pitavastatin is a substrate for OATP1B1, and inhibition of this transporter can lead to increased plasma concentrations of the drug. nih.gov While other transporters like OATP1B3 and OATP2B1 are also present in the liver, OATP1B1 is considered the predominant transporter for the hepatic uptake of pitavastatin. nih.gov

In addition to uptake transporters, efflux transporters are involved in the biliary excretion of pitavastatin from the hepatocytes into the bile. The breast cancer resistance protein (BCRP, also known as ABCG2) has been identified as an important efflux transporter for pitavastatin. researchgate.netclinpgx.org P-glycoprotein (P-gp or ABCB1) does not appear to play a major role in the disposition of pitavastatin. researchgate.net

The significant role of these transporters means that co-administration of drugs that inhibit or induce these transporters can potentially lead to drug-drug interactions. For instance, potent inhibitors of OATP1B1 can significantly increase the systemic exposure to pitavastatin. researchgate.net

Table 2: Key Drug Transporters Involved in the Disposition of Pitavastatin

| Transporter | Location | Function | Role in Pitavastatin Disposition |

|---|---|---|---|

| OATP1B1 (SLCO1B1) | Basolateral membrane of hepatocytes | Hepatic uptake (from blood into the liver) | Major transporter responsible for the uptake of pitavastatin into the liver. nih.govclinpgx.org |

| OATP1B3 (SLCO1B3) | Basolateral membrane of hepatocytes | Hepatic uptake | Contributes to the hepatic uptake of pitavastatin. clinpgx.org |

| BCRP (ABCG2) | Canalicular membrane of hepatocytes | Biliary efflux (from the liver into bile) | An important transporter for the excretion of pitavastatin into the bile. researchgate.netclinpgx.org |

Analytical Methodologies and Quality Control in Research

Utilization as Reference Standards for Pitavastatin (B1663618) and Impurities

Pitavastatin Ethyl Ester is a well-characterized chemical entity used as a reference standard in the pharmaceutical industry. synthinkchemicals.comsynzeal.com A reference standard is a highly purified compound against which other samples are compared in analytical tests. The primary application of this compound in this context is to aid in the identification, quantification, and control of impurities in Pitavastatin drug substances and products. synthinkchemicals.com

During the synthesis of Pitavastatin, various related substances, including process-related impurities and degradation products, can emerge. this compound is one such potential impurity. rxnchem.com By having a certified reference standard of this ester, analytical chemists can:

Identify Unknown Peaks: In chromatographic analyses such as High-Performance Liquid Chromatography (HPLC), unknown peaks in the Pitavastatin sample can be compared to the retention time of the this compound standard to confirm its presence.

Quantify Impurity Levels: The reference standard allows for the accurate quantification of the ester impurity. This is crucial for ensuring that the level of this specific impurity remains below the thresholds stipulated by regulatory bodies like the International Council for Harmonisation (ICH). synthinkchemicals.com

Support Regulatory Filings: The use of well-characterized reference standards is a key component of regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synzeal.comsynzeal.com It demonstrates a thorough understanding and control of the impurity profile of the drug substance.

The availability of high-purity this compound, often supplied with a detailed Certificate of Analysis (CoA) and complete analytical data, is essential for its function as a reliable reference material in pharmaceutical research and quality control laboratories. synthinkchemicals.comsynzeal.com

Analytical Method Development and Validation (AMV) for Quantification

The accurate quantification of Pitavastatin and its related compounds, including this compound, necessitates the development and validation of sophisticated analytical methods. synzeal.com Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique employed for this purpose. researchgate.netsemanticscholar.org The development process involves optimizing various chromatographic parameters to achieve a clear separation between the main component (Pitavastatin) and all its potential impurities.

Method validation is performed according to ICH guidelines to ensure the method is reliable, reproducible, and suitable for its intended purpose. ijpar.comjapsonline.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Research Findings on HPLC Method Validation for Pitavastatin Analysis:

| Parameter | Method 1 (Gupta et al., 2023) onlinescientificresearch.com | Method 2 (Sujatha et al.) ijpar.com | Method 3 (Kumar et al., 2019) japsonline.com | Method 4 (Bapatu et al., 2023) researchgate.net |

| Column | C18 (250 x 4.6 mm, 5µm) | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5µ) | Symmetry C18 (250 mm x 4.6 mm, 5µm) | Hypersil ODS (150 mm x 4.6 mm, 3µm) |

| Mobile Phase | Acetonitrile: 10mM Ammonium acetate (B1210297) buffer (65:35 v/v) | Phosphate (B84403) buffer (pH 3.4): Acetonitrile (65:35 v/v) | Methanol (B129727): Phosphate Buffer (pH 3.8) (70:30 v/v) | 0.55% Ortho-phosphoric acid (pH 3.2): Acetonitrile (95:5 v/v) |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 ml/min | 1.2 mL/min |

| Detection (UV) | 250 nm | 244 nm | 245 nm | 220 nm |

| Linearity Range | 10-60 µg/mL | 25-150 µg/mL | Not Specified | Not Specified |

| Correlation Coeff. (R²) | 0.999 | >0.999 | >0.999 | >0.999 |

| Accuracy (% Recovery) | 98-101% | Not Specified | 98.8-101.6% | Not Specified |

| Precision (%RSD) | <2% | Not Specified | <2% | Not Specified |

| LOD | 0.647 µg/mL | Not Specified | Not Specified | Not Specified |

| LOQ | 1.554 µg/mL | Not Specified | Not Specified | 0.050 ng/mL |

These validated methods demonstrate the capability to separate Pitavastatin from its degradation products and impurities, thus proving their stability-indicating power. researchgate.net The use of this compound as a reference standard is integral to the validation process, particularly for confirming the method's specificity and accuracy in quantifying this specific impurity.

Quality Control (QC) Applications in Research Material Production

In the production of research-grade Pitavastatin, quality control is a continuous process that ensures the consistency, purity, and stability of each batch. Analytical methods, validated using standards like this compound, are the cornerstone of this QC process. synthinkchemicals.comsynzeal.com

Key QC applications include:

Raw Material Testing: Ensuring the quality of starting materials and intermediates to minimize the formation of impurities like this compound during synthesis.

In-Process Controls: Monitoring the progress of the chemical reactions to ensure they are proceeding as expected and to control the levels of impurities at critical steps.

Final Product Release Testing: Each batch of the final Pitavastatin API is rigorously tested against predefined specifications. This includes using the validated HPLC method and the this compound reference standard to confirm that the impurity is below the accepted limit. synthinkchemicals.com

Stability Studies: Pitavastatin samples are stored under various environmental conditions (e.g., temperature, humidity, light) to assess their stability over time. researchgate.net The reference standard is used to identify and quantify any degradants that may form, including the ethyl ester, ensuring the drug substance remains stable throughout its shelf life. synthinkchemicals.com

By employing this compound as a reference standard in these QC applications, researchers and manufacturers can guarantee the quality of the Pitavastatin material used in further non-clinical and clinical development, thereby upholding the integrity of their research findings. synzeal.com

Structure Activity Relationship Sar and Analog Development for Enhanced Research Probes

Design and Synthesis of Novel Pitavastatin (B1663618) Ethyl Ester Analogues

The design of novel Pitavastatin Ethyl Ester analogues is primarily guided by the established pharmacophore of statins. This includes the dihydroxy heptenoic acid side chain, which mimics the endogenous substrate HMG-CoA, and a heterocyclic core that contributes to the binding affinity with HMG-CoA reductase. researchgate.net For pitavastatin, this core is a quinoline (B57606) ring system.

Synthetic strategies for creating novel analogues often involve modifications at several key positions:

The Cyclopropyl (B3062369) Group: Altering the size or lipophilicity of this group can influence the compound's interaction with the active site of HMG-CoA reductase.

The Fluorophenyl Group: Substitution patterns on this aromatic ring can be varied to probe electronic and steric effects on binding.

The Heptenoate Side Chain: While the dihydroxy acid functionality is critical for activity, modifications to the ethyl ester or the stereochemistry of the hydroxyl groups can be explored.

A key aspect in the design of analogues, particularly for research probes, is the introduction of functional groups that allow for conjugation with fluorescent labels, affinity tags, or photoaffinity labels. Such modifications, while needing to preserve biological activity, enable the detailed study of the target protein and its downstream pathways.

The synthesis of these analogues can be achieved through established synthetic routes for pitavastatin, which often involve a Wittig or Horner-Wadsworth-Emmons olefination to construct the heptenoate side chain and couple it to the quinoline core. derpharmachemica.com For instance, a common approach involves the synthesis of a protected quinoline aldehyde or phosphonium (B103445) salt, which is then reacted with a chiral synthon containing the protected dihydroxy ester side chain. derpharmachemica.com

For example, the synthesis of Z-isomeric pitavastatin analogues has been reported, providing insights into the conformational requirements for HMG-CoA reductase inhibition. nih.govnih.govresearchgate.net These studies demonstrate that while the E-isomer is the active form, the synthesis and analysis of the Z-isomer can help to understand the geometric constraints of the enzyme's active site. nih.govnih.govresearchgate.net

In Vitro Evaluation of Modified Structures for HMG-CoA Reductase Inhibition

The primary in vitro assay for evaluating the potency of new this compound analogues is the measurement of their ability to inhibit HMG-CoA reductase. This is typically determined by quantifying the reduction in the conversion of HMG-CoA to mevalonate (B85504) in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory potency.

Structure-activity relationship studies have revealed several key features that govern the inhibitory activity of pitavastatin and its analogues:

The 3R,5S-dihydroxyhept-6-enoic acid side chain is essential for competitive inhibition, as it mimics the transition state of the HMG-CoA substrate.

The quinoline ring system and its substituents, the cyclopropyl and fluorophenyl groups, contribute significantly to the high binding affinity of pitavastatin to HMG-CoA reductase. researchgate.net The cyclopropyl group, in particular, is a unique feature of pitavastatin among clinically used statins.

Conformational flexibility plays a role in the binding process. Studies on different geometric isomers and their lactonized forms have shown that the molecule's ability to adopt a specific conformation within the active site is critical for potent inhibition. nih.govnih.govresearchgate.net Z-isomeric pitavastatin analogues have been found to be less active, highlighting the importance of the E-configuration of the double bond for optimal interaction with the enzyme. researchgate.net

The following table illustrates hypothetical IC50 values for a series of designed this compound analogues, demonstrating potential SAR trends.

| Compound | Modification | HMG-CoA Reductase Inhibition (IC50, nM) |

| This compound | - | 7.5 |

| Analogue 1 | Cyclopropyl group replaced with isopropyl | 15.2 |

| Analogue 2 | Fluorophenyl group replaced with phenyl | 10.8 |

| Analogue 3 | 4-fluoro substituent moved to 3-position | 9.1 |

| Analogue 4 | Quinoline nitrogen oxidized | > 100 |

| Analogue 5 | Z-isomer | 50.4 |

Note: The data in this table is illustrative and based on general principles of statin SAR. It is intended to demonstrate potential outcomes of structural modifications and does not represent actual experimental data for these specific analogues.

Investigation of Structural Features Influencing Pleiotropic Effects

Statins, including pitavastatin, exhibit a range of beneficial cardiovascular effects beyond their lipid-lowering properties, collectively known as pleiotropic effects. nih.goveuropeanreview.orguwa.edu.au These effects are thought to be mediated by the inhibition of the synthesis of isoprenoid intermediates, which are essential for the post-translational modification of various signaling proteins, such as small GTPases. nih.gov

The unique chemical structure of pitavastatin contributes to its distinct pleiotropic profile. researchgate.netnih.gov The lipophilicity of the molecule, influenced by the quinoline ring and its substituents, plays a role in its tissue distribution and cellular uptake, which can in turn affect its pleiotropic actions. researchgate.netnih.gov

Investigations into the structural features of pitavastatin and its analogues that influence these effects are an active area of research. It is hypothesized that modifications to the heterocyclic core and its substituents could modulate the pleiotropic effects by altering the compound's interaction with off-target molecules or its influence on specific signaling pathways.

For example, the anti-inflammatory effects of pitavastatin have been linked to its ability to suppress the expression of pro-inflammatory cytokines. The structural determinants for this activity may differ from those required for potent HMG-CoA reductase inhibition. By designing and testing novel this compound analogues, it may be possible to dissociate the lipid-lowering effects from the pleiotropic effects, leading to the development of more targeted therapies.

Key structural considerations for influencing pleiotropic effects include:

Specific Functional Groups: The presence of the fluorophenyl and cyclopropyl groups may lead to specific interactions with proteins other than HMG-CoA reductase, contributing to the unique pleiotropic profile of pitavastatin.

Metabolic Stability: The limited metabolism of pitavastatin by cytochrome P450 enzymes is a key structural feature that influences its pharmacokinetic profile and may also impact its pleiotropic effects by maintaining higher plasma concentrations of the active compound. nih.gov

Advanced Research Applications and Future Directions for Pitavastatin Ethyl Ester

Development of Prodrug Strategies Incorporating Ester Moieties

The esterification of a parent drug to create a prodrug is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties. Ester prodrugs are typically designed to improve a drug's lipophilicity, which can increase its absorption and ability to permeate cellular membranes. scirp.org Once inside the body, ubiquitous enzymes called esterases hydrolyze the ester bond, releasing the active carboxylic acid form of the drug at the site of action. researchgate.net

In the context of statins, this approach has been explored to optimize therapeutic efficacy. For instance, research on atorvastatin (B1662188) esters demonstrated their potential to act as prodrugs that are metabolically activated by human carboxylesterases. nih.gov Pitavastatin (B1663618) Ethyl Ester fits this paradigm perfectly. By masking the polar carboxylic acid group of pitavastatin with an ethyl group, the resulting ester is more lipophilic. This modification is hypothesized to facilitate its passage across biological membranes, such as the intestinal wall and cellular membranes, potentially leading to improved bioavailability and intracellular concentration of the active compound following enzymatic hydrolysis. This strategy allows for targeted delivery and controlled release of the active pitavastatin molecule. scirp.org

Application in Mechanistic Pathway Elucidation Studies

Understanding the precise molecular mechanisms by which a drug exerts its effects is fundamental to pharmacology. Pitavastatin Ethyl Ester is a valuable tool for such in vitro mechanistic studies. The primary mechanism of all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govclinpgx.org However, statins also exhibit a range of "pleiotropic" effects that are independent of cholesterol lowering, including improvements in endothelial function, reduction of oxidative stress, and anti-inflammatory actions. nih.gov

To study these intracellular effects, the active drug must first enter the cell. The increased lipophilicity of this compound enhances its ability to diffuse across cell membranes in experimental settings. Once inside the cell, intracellular esterases convert it to the active pitavastatin acid. This allows researchers to achieve higher intracellular concentrations of the active drug than might be possible with the less permeable parent compound, facilitating the study of its direct impact on cellular pathways, such as:

Endothelial Nitric Oxide Synthase (eNOS) Production: In vitro studies have shown that pitavastatin can increase eNOS production, a key factor in endothelial function. nih.gov

Oxidative Stress Reduction: Pitavastatin has been observed to decrease measures of oxidative stress. nih.gov

Metabolic Pathways: The primary metabolic route for pitavastatin is glucuronidation to form pitavastatin lactone, with minimal involvement of the cytochrome P450 system. researchgate.netnih.gov Using the ethyl ester in cell-based assays can help dissect these pathways without the confounding factors of extracellular transport.

Role in Comparative Pharmacology Research of Statin Derivatives

Comparative studies are essential for differentiating the pharmacological profiles of various statins. Pitavastatin has been shown to have a distinct profile compared to other widely used statins like atorvastatin, rosuvastatin, and simvastatin (B1681759). actapharmsci.comnih.govresearchgate.net Derivatives such as this compound play a role in this research by providing a standardized form for comparing the intrinsic activities of the core molecules.

Key areas of comparison where pitavastatin shows a unique profile include:

Potency: Pitavastatin is a highly potent statin, demonstrating effective inhibition of cholesterol synthesis at lower doses than some other statins. actapharmsci.comnih.gov

HDL-C Elevation: A distinguishing feature of pitavastatin is its ability to produce a marked and sustained increase in high-density lipoprotein cholesterol (HDL-C) levels, an effect that is more pronounced compared to some other statins. nih.govnih.govqeios.com

Metabolism and Drug Interactions: Pitavastatin is minimally metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoenzyme that metabolizes many other statins. nih.govnatap.orgresearchgate.net This results in a lower potential for drug-drug interactions, a significant advantage in patients requiring multidrug therapy. nih.govresearchgate.net

By using the ethyl ester forms of different statins in comparative in vitro assays, researchers can normalize for differences in cellular uptake, allowing for a more direct comparison of their effects on targets like HMG-CoA reductase or their influence on pleiotropic pathways.

| Feature | Pitavastatin | Atorvastatin | Rosuvastatin | Simvastatin |

| LDL-C Lowering | Potent | Potent | Very Potent | Potent |

| HDL-C Elevation | Significant & Sustained Increase nih.govnih.gov | Less pronounced increase | Moderate Increase | Moderate Increase |

| Metabolism | Minimal CYP involvement (mainly UGT) researchgate.netnih.gov | Primarily CYP3A4 nih.gov | Primarily CYP2C9 natap.org | Primarily CYP3A4 (prodrug) |

| Lipophilicity | Lipophilic actapharmsci.com | Lipophilic | Hydrophilic | Lipophilic (prodrug) |

| Bioavailability | ~60% (highest in class) nih.govresearchgate.net | ~14% | ~20% | <5% |

Potential as a Scaffold for Novel Therapeutic Agent Discovery

The chemical structure of pitavastatin, characterized by its unique cyclopropyl (B3062369) group and quinoline (B57606) core, makes it an attractive scaffold for the discovery of novel therapeutic agents. natap.orgresearchgate.net this compound is a key intermediate in this process, as the ester group protects the carboxylic acid, allowing medicinal chemists to selectively modify other parts of the molecule.

This scaffold can be used to develop new compounds with enhanced or entirely new pharmacological activities. For example, research has focused on creating novel statin derivatives with improved anti-inflammatory and antithrombotic properties. nih.gov The core structure of pitavastatin could be modified to:

Incorporate nitric oxide (NO)-donating moieties to enhance vasodilatory and anti-platelet effects. nih.gov

Alter substituents on the quinoline ring to explore new interactions with biological targets, potentially leading to agents with applications beyond lipid lowering, such as in oncology or neurodegenerative diseases.

Develop compounds that selectively target specific tissues, thereby reducing potential side effects.

The development of novel and efficient synthetic routes for pitavastatin facilitates the production of these new derivatives for further investigation. researchgate.netderpharmachemica.com

Integration of Computational Chemistry and In Silico Approaches in Research

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and development, and they have been applied to the study of pitavastatin and its derivatives. These methods provide deep insights into the molecule's behavior at an atomic level, guiding further experimental research.

Key applications include:

Conformational Analysis: Computational studies have been used to analyze the three-dimensional structure and flexibility of pitavastatin isomers. This information is crucial for understanding how the molecule binds to its target, HMG-CoA reductase. researchgate.net

Molecular Modeling: In silico models are used to simulate the interaction between pitavastatin and biological membranes. Research using solid-state NMR and modeling has shown that pitavastatin localizes at the lipid/water interface of the membrane, which may help explain its pleiotropic effects. researchgate.net

Quantum Chemical Calculations: These advanced computational methods have been employed to investigate the antioxidant properties of pitavastatin and its metabolites. By calculating parameters related to free radical scavenging, researchers can predict and understand the molecule's ability to counteract oxidative stress. researchgate.net

Prodrug Design: Computational approaches can be used to design and predict the properties of prodrugs, such as this compound. By modeling the rate of hydrolysis and predicting membrane permeability, researchers can optimize the design of future statin prodrugs. researchgate.net

These computational techniques accelerate the research and development process by allowing scientists to screen virtual compounds, predict their properties, and gain a deeper understanding of their mechanisms of action before engaging in more resource-intensive laboratory synthesis and testing.

Q & A

Q. What are the optimal synthetic protocols for Pitavastatin Ethyl Ester, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves enzymatic or chemical esterification. For example, lipase-catalyzed acidolysis using Novozym® 435 has been employed for related ethyl ester syntheses, where temperature, substrate molar ratio, and enzyme loading critically affect reaction rates and product purity . Ethyl S-4-chloro-3-hydroxybutyrate, a key intermediate, requires precise control of stereochemistry and purification steps to ensure high enantiomeric excess (e.g., ≥98% purity) . Characterization should include HPLC, NMR, and mass spectrometry to confirm identity and exclude byproducts .

Q. How should researchers design in vitro studies to evaluate the stability and metabolic pathways of this compound?

Stability studies should simulate physiological conditions (e.g., pH 7.4 buffer, 37°C) and use LC-MS/MS to monitor degradation products. For metabolic profiling, incubate the compound with liver microsomes or hepatocytes, followed by metabolite identification via high-resolution mass spectrometry. Include positive controls (e.g., known CYP450 substrates) and validate assays using triplicate runs to ensure reproducibility .

Q. What analytical methods are recommended for quantifying Pitavatin Ethyl Ester in biological matrices?

Reverse-phase HPLC with UV detection (λ = 240–260 nm) or LC-MS/MS with electrospray ionization (ESI+) are preferred. Validate methods for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Use deuterated internal standards (e.g., Pitavastatin-d4) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictions in preclinical data on this compound’s anti-inflammatory vs. pro-atherogenic effects be resolved?

Conflicting results may arise from model-specific factors (e.g., murine vs. human cell lines) or dosing regimens. Perform dose-response studies in multiple models (e.g., endothelial cells, macrophages) and integrate omics data (transcriptomics, lipidomics) to identify context-dependent mechanisms. For example, EPA ethyl ester co-administration with Pitavastatin reduced plaque inflammation in clinical trials, suggesting synergistic pathways . Reconcile discrepancies by conducting meta-analyses of existing datasets and validating hypotheses in genetically modified animal models .

Q. What methodological considerations are critical for designing randomized controlled trials (RCTs) evaluating this compound’s efficacy in coronary plaque regression?

RCTs should stratify patients by baseline Agatston scores, lipid profiles, and comorbidities. Use intravascular ultrasound (IVUS) or optical coherence tomography (OCT) to quantify plaque volume and fibrous cap thickness. In the CHERRY trial, EPA ethyl ester + Pitavastatin significantly reduced total atheroma volume compared to statin monotherapy, highlighting the importance of imaging endpoints and standardized blood biomarkers (e.g., LDL-C, CRP) . Ensure blinding, adjust for statin tolerance, and include a 2-month run-in phase to exclude non-adherent participants .

Q. How can researchers address challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Optimize enzymatic catalysis (e.g., immobilized lipases) to enhance stereoselectivity and reduce solvent waste. Monitor reaction progress in real-time using in-line FTIR or Raman spectroscopy. For industrial-scale purification, employ simulated moving bed (SMB) chromatography. Document all process parameters (e.g., temperature gradients, flow rates) to comply with ICH guidelines for impurities (<0.1%) .

Q. What strategies mitigate confounding factors in pharmacokinetic (PK) studies of this compound?

Use crossover designs to control inter-individual variability. Measure free vs. protein-bound fractions using equilibrium dialysis and account for enterohepatic recirculation via bile cannulation in animal models. Population PK modeling can identify covariates (e.g., renal function, genetic polymorphisms in OATP1B1 transporters) influencing exposure .

Methodological Resources

- Synthesis & Characterization : Follow Beilstein Journal guidelines for reporting experimental details, including solvent purity, catalyst sources, and spectral data .

- Clinical Trials : Adopt CONSORT guidelines for RCT reporting, emphasizing randomization, blinding, and endpoint validation .

- Data Analysis : Use mixed-effects models to handle repeated measures and Bayesian frameworks to assess uncertainty in contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.